N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride

Catalog No.
S13960567
CAS No.
M.F
C23H22ClN
M. Wt
350.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalene...

Product Name

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride

IUPAC Name

1,1,1-trideuterio-N,N-bis(naphthalen-1-ylmethyl)methanamine;hydrochloride

Molecular Formula

C23H22ClN

Molecular Weight

350.9 g/mol

InChI

InChI=1S/C23H21N.ClH/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21;/h2-15H,16-17H2,1H3;1H/i1D3;

InChI Key

ZAUPVKKXCANPCB-NIIDSAIPSA-N

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is a chemical compound characterized by its complex structure, which includes naphthalene moieties and a methyl group. It has the molecular formula C23H18D3N•HCl and a molecular weight of 350.9 g/mol. The presence of deuterium (D) in its structure indicates that it is a labeled compound, often used in research to trace chemical pathways or interactions in biological systems .

The chemical reactivity of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride can be analyzed through various reactions typical of amines and naphthalene derivatives. Common reactions include:

  • Alkylation: The compound can undergo alkylation reactions due to the presence of the amine group, allowing it to form new carbon-nitrogen bonds.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, where the amine can accept protons.
  • Electrophilic Aromatic Substitution: The naphthalene rings can undergo electrophilic substitution, which is a hallmark reaction for aromatic compounds.

The synthesis of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride typically involves several steps:

  • Formation of Naphthalene Derivative: Starting from commercially available naphthalene derivatives, the initial step often involves functionalization to introduce the desired substituents.
  • Methylation: The introduction of the methyl group can be achieved through methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • Deuteration: To incorporate deuterium, specific reagents or conditions that favor deuterium incorporation must be utilized during the synthesis.
  • Hydrochloride Salt Formation: The final step involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride finds applications primarily in research settings:

  • Biochemical Research: It is used as a reference standard in pharmacological studies and biochemical assays.
  • Tracer Studies: Due to its deuterated nature, it is suitable for tracing studies in metabolic pathways.
  • Drug Development: Its structural characteristics make it a candidate for further investigation in drug discovery processes targeting neurological conditions.

Interaction studies involving N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride would typically focus on its binding affinity and interaction with various receptors or enzymes related to neurotransmission. Such studies could include:

  • Receptor Binding Assays: Evaluating its affinity for serotonin or dopamine receptors.
  • Metabolic Stability Studies: Assessing how the compound is metabolized by different enzymes in biological systems.

Several compounds share structural similarities with N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Methyl-1-naphthalenemethylamineContains one naphthalene unit without deuterationSimpler structure; lacks additional naphthalene unit
1-NaphthylmethylamineSingle naphthalene unit; no methyl groupDoes not contain deuterium; simpler amine structure
4-Methyl-1-naphthylamineMethyl substitution on the naphthalene ringDifferent substitution pattern affecting activity

The uniqueness of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride lies in its dual naphthalene structure combined with deuteration, which may enhance its stability and specificity in biological interactions compared to other simpler analogs. This complexity may contribute to distinct pharmacological profiles that warrant further investigation.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

350.1629076 g/mol

Monoisotopic Mass

350.1629076 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

Explore Compound Types